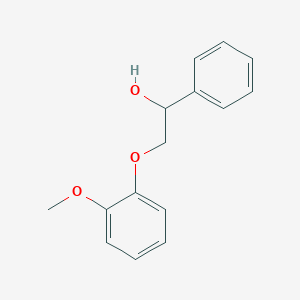

2-(2-Methoxyphenoxy)-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyphenoxy)-1-phenylethanol is an organic compound with the molecular formula C15H16O3 It is a phenolic ether derivative, characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OPh) attached to an ethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of guaiacol (2-methoxyphenol) with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen of guaiacol attacks the carbonyl carbon of phenylacetaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves:

Synthesis of 2-(2-Methoxyphenoxy)ethanol: Guaiacol is reacted with ethylene oxide in the presence of a base to form 2-(2-Methoxyphenoxy)ethanol.

Formation of 2-(2-Methoxyphenoxy)chloroethane: The ethanol derivative is then chlorinated using thionyl chloride or phosphorus trichloride.

Final Reaction: The chloroethane intermediate is reacted with phenylmagnesium bromide (Grignard reagent) to yield this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO), phenylmagnesium bromide in ether

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various phenolic and ether derivatives

Aplicaciones Científicas De Investigación

Lignin Depolymerization and Biofuel Production

Lignin Model Compound

2-(2-Methoxyphenoxy)-1-phenylethanol serves as a non-phenolic β-O-4 lignin model dimer, crucial for understanding the breakdown of lignin, which is essential for accessing sugars in biomass for biofuel conversion. The β-O-4 linkages are the most prevalent in lignin, making this compound vital for research in biofuel production.

Catalytic Reactions

Research has demonstrated that this compound can be effectively utilized in catalytic processes such as hydrodeoxygenation. Studies indicate that it achieves significant conversion rates under optimized conditions, highlighting its potential as a substrate for understanding the behavior of lignin-derived compounds .

Medicinal Chemistry

Biological Activity

The terminal phenoxy group present in this compound is associated with various biological activities. It has been identified as a privileged scaffold in drug design, contributing to neurological, anticancer, and antimicrobial activities . The compound's interaction with cellular membranes suggests potential applications in enhancing membrane permeability, which could be beneficial in antimicrobial formulations.

Case Studies

Recent studies have explored the efficacy of compounds bearing similar phenoxy moieties in treating various diseases. For instance, research indicates that modifications to the phenoxy group can enhance pharmacological properties, leading to improved therapeutic agents .

Material Science Applications

Synthesis and Functionalization

this compound can be synthesized from phenolic precursors containing methoxy groups. Its versatility allows it to participate in various chemical reactions, making it a candidate for functionalization in materials science .

Catalytic Conversions

Innovative catalytic systems have been developed to convert this compound into valuable products. For example, a novel ruthenium catalyst demonstrated high conversion rates of 98.5% for this compound under specific reaction conditions, showcasing its potential in refining processes .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylethanol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Methoxyphenoxy)phenol: Similar structure but lacks the ethanol backbone.

2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Contains additional methoxy groups on the phenyl ring.

2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: Further substituted with methoxy groups

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Actividad Biológica

2-(2-Methoxyphenoxy)-1-phenylethanol, a compound with the molecular formula C₁₅H₁₆O₃, has garnered attention in recent years due to its potential biological activities. This article delves into various aspects of its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxy group and a phenyl ring, contributing to its diverse biological activities. Its structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for this compound have been reported, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant properties of this compound have also been explored. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 45.5 |

| ABTS Radical Scavenging | 40.2 |

The compound's ability to inhibit oxidative reactions highlights its potential in therapeutic applications aimed at oxidative stress-related conditions .

Target of Action

The primary mechanism involves the interaction with bacterial cell membranes, where the phenolic structure plays a critical role in penetrating lipid bilayers. This action compromises membrane integrity and leads to cell death.

Biochemical Pathways

The compound participates in biochemical pathways related to lignin degradation, particularly through acidolysis processes that involve breaking down complex lignin structures into simpler phenolic compounds. This pathway is significant for both ecological applications and the development of bio-based products .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound was tested against multiple strains of bacteria. The results indicated that it performed comparably to known antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antioxidant Effects in Cellular Models

Another study evaluated the antioxidant effects of the compound in cellular models exposed to oxidative stress. The findings demonstrated a significant reduction in markers of oxidative damage, supporting its use in formulations aimed at enhancing cellular resilience against oxidative insults.

Future Directions

Research into this compound is ongoing, with potential future directions including:

- Development of Pharmaceutical Formulations: Exploring its application in drug development for antimicrobial and antioxidant therapies.

- Further Mechanistic Studies: Investigating detailed molecular mechanisms underlying its biological activities.

- Exploration of Derivatives: Synthesizing analogs to enhance bioactivity and improve pharmacokinetic profiles.

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNFGHEUMUJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.